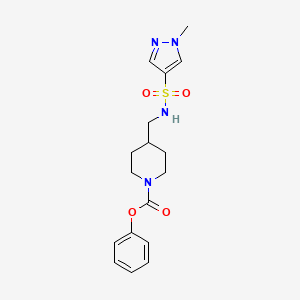
phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a phenyl group, a piperidine ring, and a pyrazole ring. Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a key structural feature in many biologically active compounds .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
Studies have indicated that derivatives of phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate exhibit significant antimicrobial and antibacterial properties. Research conducted by El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated that certain heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole show antimicrobial activity. Similarly, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety and evaluated them for antibacterial effectiveness, finding several compounds with high activities (El‐Emary, Al-muaikel, & Moustafa, 2002); (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activities
The compound and its derivatives have been explored for their anticancer activities. Mert, Yaglıoglu, Demirtaş, and Kasımoğulları (2014) synthesized pyrazole-sulfonamide derivatives and tested their antiproliferative activities against HeLa and C6 cell lines, finding some compounds to show promising broad spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). Additionally, compounds synthesized by Szafrański and Sławiński (2015) demonstrated potential anticancer activity, particularly against leukemia, colon cancer, and melanoma cell lines (Szafrański & Sławiński, 2015).
Antiviral and Anti-Malarial Activities
Derivatives have also shown potential antiviral and anti-malarial activities. Bernardino et al. (2007) synthesized new derivatives and investigated their effects on viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), finding some compounds to exhibit antiviral activity (Bernardino et al., 2007). Unnissa, Nisha, and Reddy (2015) evaluated synthesized compounds for their in vitro anti-malarial and anti-bacterial activity, identifying analogs of Pyrazole based Cinnoline compounds as potent anti-malarial and anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).
Orientations Futures
Propriétés
IUPAC Name |
phenyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPNHIGGPNJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

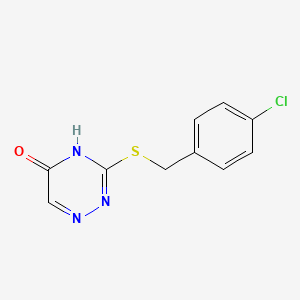
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
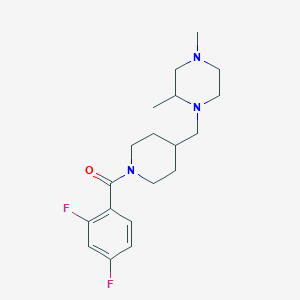
![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)
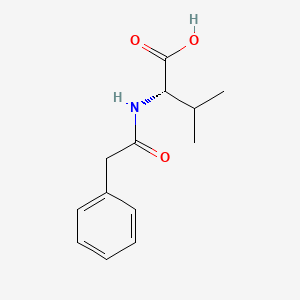
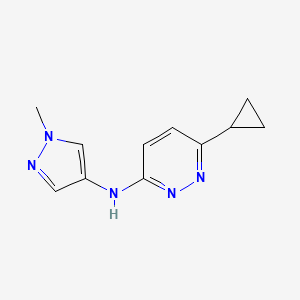
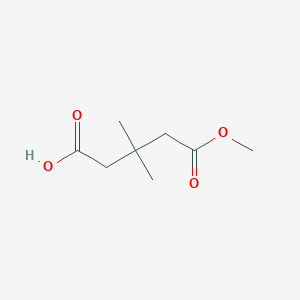
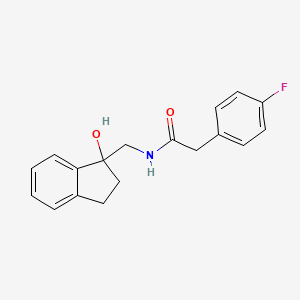
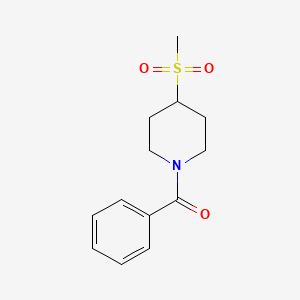
![2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2978936.png)
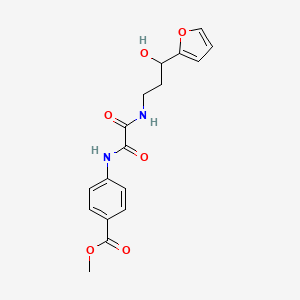
![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)
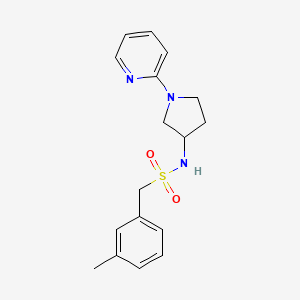
![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)